2-(Difluoromethoxy)benzamide
Description
Significance of Fluorinated Benzamide (B126) Scaffolds in Modern Chemical Synthesis
The benzamide scaffold is a fundamental structural unit in a significant portion of pharmaceuticals and agrochemicals. cbijournal.com The introduction of fluorine atoms into these scaffolds has become a widely recognized strategy in medicinal chemistry for enhancing a molecule's pharmacological profile. nih.gov Fluorination can profoundly influence several key properties, including metabolic stability, binding affinity, lipophilicity, and permeability. nih.govacs.org
The incorporation of fluorine is known to improve the metabolic stability of compounds by blocking sites susceptible to metabolism by cytochrome P450 enzymes. nih.govtandfonline.com This can lead to improved bioavailability and a longer half-life of a drug. Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets. core.ac.uk For instance, studies have shown that fluorinated benzamide derivatives can exhibit increased binding affinity to proteins like cereblon (CRBN) compared to their non-fluorinated counterparts. acs.org
The benzamide framework is also prevalent in the development of antibacterial agents that inhibit the FtsZ protein, a crucial component in bacterial cell division. nih.gov The activity of these inhibitors is often significantly increased when the benzamide scaffold is fluorinated, a phenomenon attributed to favorable hydrophobic interactions between the fluorine atoms and the allosteric binding site of the FtsZ protein. nih.gov The strategic placement of fluorine can also serve as a tool for conformational control, locking the molecule into a bioactive conformation. nih.gov This combination of electronic effects, enhanced stability, and conformational restriction underscores the importance of fluorinated benzamide scaffolds in the design of modern therapeutic agents. nih.govacs.org
Evolution of Research Perspectives on Benzamide Derivatives Incorporating Difluoromethoxy Moieties
Research into benzamide derivatives has evolved to explore the effects of various functional groups, with the difluoromethoxy (–OCF₂H) moiety emerging as a particularly interesting substituent. This group provides a unique balance of lipophilicity and electron-withdrawing properties, distinguishing it from the more strongly electron-withdrawing trifluoromethyl (–CF₃) group. ontosight.ai The difluoromethoxy group is known to enhance metabolic stability and membrane permeability, properties that are highly desirable in drug development.
Initial research into benzamide derivatives focused on a wide range of applications, from anti-inflammatory to antimicrobial agents. ontosight.aiontosight.ai The introduction of the difluoromethoxy group has refined this focus, leading to the investigation of these compounds for more specific biological targets. For example, certain benzamides incorporating a difluoromethoxy group have been evaluated as potent and selective inhibitors for targets like the NK2 receptor and phosphodiesterase-4B (PDE-4B). nih.gov The synthesis of roflumilast (B1684550) analogues, which are designed as selective PDE-4B inhibitors, often incorporates a 1-(cyclopropylmethoxy)-2-(difluoromethoxy)benzene moiety as a key pharmacophore. nih.gov
Physicochemical Properties of 2-(Difluoromethoxy)benzamide
| Property | Value |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | 187.15 g/mol |
| Appearance | Not specified |
| CAS Number | 446267-36-3 |
Data sourced from available chemical information.
Comparison of Selected Benzamide Derivatives in Research
| Compound Name | Key Structural Features | Investigated Application/Significance |
| This compound | –OCF₂H at C2 | Intermediate, potential fungicidal and pharmaceutical applications. |
| Roflumilast | Contains a difluoromethoxy group | Selective PDE-4B inhibitor for treating asthma. nih.govbiosynth.com |
| N-(1H-benzimidazol-2-yl)-2-(difluoromethoxy)benzamide | Benzimidazole (B57391) ring linked to the benzamide | Investigated for potential antimicrobial, antiviral, and anticancer properties. ontosight.ai |
| 3-(Cyclopropylmethoxy)-N-(3,5-dichloro-4-pyridinyl)-4-(difluoromethoxy)benzamide | Difluoromethoxy and cyclopropylmethoxy groups | Investigated for treating Acute Respiratory Distress Syndrome (ARDS). |
| PC190723 | 2,6-difluorobenzamide (B103285) motif | FtsZ allosteric inhibitor with antibacterial properties. nih.gov |
This table presents a selection of benzamide derivatives to highlight the diverse applications stemming from variations in their chemical structures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUSBOGONMYVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623685 | |
| Record name | 2-(Difluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446267-36-3 | |
| Record name | 2-(Difluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Difluoromethoxy Benzamide and Its Derivatives
Strategies for Benzamide (B126) Core Formation
The formation of the benzamide core is a fundamental step in the synthesis of 2-(difluoromethoxy)benzamide. This is typically achieved through acylation and coupling reactions.
Acylation Reactions in Amide Bond Construction
Acylation reactions are a cornerstone of amide bond formation. A common method involves the reaction of a carboxylic acid with an amine, often activated to facilitate the reaction. hepatochem.com One of the most traditional approaches is the conversion of a carboxylic acid to a highly reactive acid chloride, which then readily reacts with an amine. sci-hub.se For instance, benzoyl chloride can be reacted with ammonia (B1221849) to produce benzamide. slideshare.net This high reactivity is particularly useful for sterically hindered substrates. sci-hub.se
Another effective method is the use of coupling reagents that activate the carboxylic acid. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used for this purpose. hepatochem.comresearchgate.net These reagents react with the carboxylic acid to form a reactive intermediate that is then attacked by the amine to form the amide bond. hepatochem.com To improve reaction efficiency and prevent side reactions like racemization, additives are often used in conjunction with carbodiimides. hepatochem.com
The formation of mixed anhydrides is another strategy for activating carboxylic acids. Reagents like isobutyl chloroformate (IBCF) are used to create mixed carbonic anhydrides, which then react with amines. sci-hub.se This method is advantageous for large-scale synthesis due to the low toxicity of its byproducts. sci-hub.se
A simple and efficient method for preparing benzamides involves the reaction of phenylenediamine with acyl chlorides in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM). mdpi.com
Coupling Reactions for Complex Benzamide Synthesis
Coupling reactions offer a powerful tool for constructing complex benzamide structures. Palladium-catalyzed cross-coupling reactions are particularly versatile. For example, aryl halides can be coupled with organoboronic acids and N-methoxy-N-methylcarbamoyl chloride to synthesize Weinreb benzamides. organic-chemistry.org Similarly, a palladium-catalyzed coupling of aryl halides with isocyanides provides a mild method for amide synthesis. organic-chemistry.org
Copper-catalyzed reactions also play a significant role. A copper-catalyzed aerobic oxidative decarboxylative tandem protocol can be used for C-N bond formation to yield tertiary amides. rsc.org Cobalt-catalyzed C-N cross-coupling reactions between benzamide and aryl iodides have also been developed, offering an efficient route to N-aryl benzamides. researchgate.net
Introduction of the Difluoromethoxy Group
The introduction of the difluoromethoxy (OCF2H) group is a critical step that imparts unique properties to the final molecule. This is achieved through the use of specialized difluoromethylation reagents and techniques.
Difluoromethylation Reagents and Their Application
A variety of reagents have been developed for introducing the difluoromethyl group. These reagents can be broadly categorized based on their reactive species, such as difluoromethyl anion equivalents, difluorocarbene precursors, and difluoromethyl radical sources.
Difluoromethyl Anion Equivalents: Difluoromethyl phenyl sulfone is an example of a difluoromethyl anion equivalent that reacts with alkyl halides. tcichemicals.com
Difluorocarbene Precursors: Reagents like diethyl (bromodifluoromethyl)phosphonate and trimethylsilyl (B98337) difluoro(fluorosulfonyl)acetate generate difluorocarbene (:CF2) to form aryl difluoromethyl ethers. tcichemicals.com Diethyl (bromodifluoromethyl)phosphonate, in the presence of potassium hydroxide (B78521), has been used for the difluoromethylation of a 2-hydroxy group on an estrone (B1671321) derivative. nih.gov
Difluoromethyl Radical Sources: Zinc (II) bis(difluoromethanesulfinate), also known as DFMS or the Baran difluoromethylation reagent, is a source of difluoromethyl radicals (•CF2H). nih.govenamine.net This reagent allows for the direct C-H difluoromethylation of heteroarenes under mild, operationally simple conditions. nih.govenamine.net Another source for the difluoromethyl radical is BrCF2CO2Et, which can be used in iron-catalyzed reactions. sci-hub.senih.govacs.org
| Reagent Type | Example Reagent | Reactive Species | Application |
| Difluoromethyl Anion Equivalent | Difluoromethyl phenyl sulfone | CF2H- | Nucleophilic difluoromethylation |
| Difluorocarbene Precursor | Diethyl (bromodifluoromethyl)phosphonate | :CF2 | Formation of aryl difluoromethyl ethers |
| Difluoromethyl Radical Source | Zinc (II) bis(difluoromethanesulfinate) (DFMS) | •CF2H | Direct C-H difluoromethylation of heteroarenes |
| Difluoromethyl Radical Source | Ethyl bromodifluoroacetate (BrCF2CO2Et) | •CF2H | Iron-catalyzed difluoromethylation of arenes |
Site-Selective Difluoromethylation Approaches
Achieving site-selectivity in difluoromethylation is crucial for synthesizing specific isomers. The choice of catalyst and directing groups plays a key role in controlling the position of difluoromethylation on an aromatic ring.
For instance, ruthenium catalysts can direct the meta-selective C-H difluoromethylation of arenes that contain directing groups like pyridyl, pyrazolyl, or oxazoline. rsc.org In contrast, an iron-porphyrin complex, [Fe(TPP)Cl], can enable a highly para-selective C-H difluoromethylation of arenes using BrCF2CO2Et as the difluoromethyl source. sci-hub.senih.govacs.org This change in selectivity from meta to para by simply changing the catalyst system highlights the power of catalyst control in directing the reaction to a specific position. sci-hub.senih.govacs.org
Palladium catalysis has also been employed for site-selective difluoromethylation. A divergent cross-coupling method using palladium catalysis allows for the construction of both aryl difluoromethanes and aryl difluoroketones from aryl thianthrenium salts. acs.org
Multi-Step Synthesis Pathways and Optimization
The synthesis of this compound and its derivatives often involves multi-step reaction sequences that require careful planning and optimization. A retrosynthetic approach can help in devising efficient routes from commercially available starting materials. yale.edu
A general pathway could involve the synthesis of a substituted benzaldehyde, followed by oxidation to the corresponding benzoic acid, and subsequent amidation. For example, a multi-step synthesis of a derivative, 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide (Roflumilast), starts from 3-hydroxy-4-(difluoromethoxy)benzaldehyde. googleapis.com This intermediate is then reacted with cyclopropyl (B3062369) methyl bromide, followed by oxidation to the benzoic acid derivative. googleapis.com The final amide is formed by reacting the benzoic acid with 4-amino-3,5-dichloropyridine. googleapis.com
Another synthetic route to a related structure, 2-(4-hydroxyphenoxy)benzamide derivatives, involves a sequence of esterification of ortho-iodobenzoic acid, followed by an Ullmann coupling, ammonification, and finally an oxidation reaction. mdpi.com
Sequential Reaction Protocols for Substituted 2-(Difluoromethoxy)benzamides
The synthesis of substituted this compound derivatives often relies on multi-step sequential protocols that build molecular complexity in a controlled manner. A representative example is the synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, an important intermediate for medicinal compounds. One established route begins with p-hydroxy acetanilide (B955) and proceeds through a carefully orchestrated sequence of reactions. nih.gov
The key steps in this sequence typically include:
Difluoromethylation: Introduction of the difluoromethoxy group onto the phenol (B47542) of p-hydroxy acetanilide. This is often achieved by reacting the corresponding phenoxide with a source of difluorocarbene, such as difluoromethylenechloride gas, in the presence of a base like sodium hydroxide. nih.gov
Nitration: A nitro group is introduced onto the aromatic ring, typically ortho to the newly formed difluoromethoxy group, using a nitrating agent like fuming nitric acid in sulfuric acid. nih.gov
Hydrolysis: The acetamide (B32628) group is hydrolyzed to a primary amine under basic conditions, for example, using sodium hydroxide in methanol. nih.gov This step unmasks one of the amino groups required for the subsequent cyclization.
Reduction: The nitro group is reduced to a second primary amine, yielding a 1,2-diamine derivative. A common reducing agent for this transformation is hydrazine (B178648) hydrate (B1144303) in the presence of a Raney Nickel catalyst. nih.gov
Cyclization: The resulting 4-(difluoromethoxy)benzene-1,2-diamine (B1354990) is then cyclized to form the benzimidazole (B57391) ring. usp.org In the case of producing the 2-mercapto derivative, the cyclization is performed by reacting the diamine with carbon disulfide in an alkaline aqueous solution. usp.org This reaction proceeds through a two-stage, one-pot process involving an initial condensation reaction followed by a heat-induced cyclization reaction to furnish the final product. usp.org
This sequential approach allows for the construction of the substituted benzimidazole core with the desired difluoromethoxy substituent in a specific position.
Table 1: Sequential Synthesis of 2-Mercapto-5-(difluoromethoxy)-1H-benzimidazole
| Step | Starting Material | Reagents | Product | Purpose | Reference |
| 1 | p-Hydroxy Acetanilide | NaOH, Difluoromethylenechloride | N-[4-(difluoromethoxy)phenyl]acetamide | Introduction of difluoromethoxy group | nih.gov |
| 2 | N-[4-(difluoromethoxy)phenyl]acetamide | H₂SO₄, HNO₃ | N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide | Nitration of the aromatic ring | nih.gov |
| 3 | N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide | NaOH, Methanol | 4-(Difluoromethoxy)-2-nitroaniline | Hydrolysis of the acetamide group | nih.gov |
| 4 | 4-(Difluoromethoxy)-2-nitroaniline | Raney Nickel, Hydrazine Hydrate | 4-(Difluoromethoxy)benzene-1,2-diamine | Reduction of the nitro group | nih.gov |
| 5 | 4-(Difluoromethoxy)benzene-1,2-diamine | Carbon Disulfide, Alkali | 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | Cyclization to form benzimidazole ring | usp.org |
Stereoselective Synthetic Routes for Chiral Derivatives
While this compound itself is achiral, the introduction of chiral centers into its derivatives is of significant interest for developing stereospecific agents. Stereoselective synthesis aims to control the formation of these stereocenters, yielding enantiomerically enriched or pure products.
A powerful strategy for introducing chirality involves the asymmetric functionalization of a prochiral substrate. For instance, the catalytic, enantioselective 1,2-difluorination of cinnamamides represents a modern approach to creating vicinal, fluoride-bearing stereocenters. acs.org This reaction, catalyzed by a chiral aryl iodide, uses a fluoride (B91410) source like HF-pyridine and an oxidant to deliver two fluorine atoms across a double bond with high enantio- and diastereoselectivity. acs.org Although applied to cinnamamides, this principle could be extended to derivatives of the this compound scaffold containing a suitable alkene moiety, providing a direct route to chiral, difluorinated building blocks.
Another approach involves the use of chiral auxiliaries. For example, tert-butane sulfinamide has been widely used in the synthesis of enantiomerically pure amines. mdpi.com A chiral sulfinamide could be condensed with an appropriate keto-derivative of this compound to generate a chiral sulfinylimine, which could then be subjected to diastereoselective reduction or addition reactions to install a new stereocenter. Subsequent removal of the sulfinyl auxiliary would yield the chiral amine derivative.
These methods highlight the potential for creating complex chiral molecules based on the this compound core, where the precise spatial arrangement of atoms is critical.
Derivatization Strategies of the this compound Scaffold
The this compound core is a versatile platform that can be chemically modified through various derivatization strategies. These modifications can involve transforming existing functional groups or using the scaffold to construct more complex fused heterocyclic systems.
Functional Group Interconversions (Oxidation, Reduction, Substitution)
Functional group interconversions (FGIs) are fundamental transformations that alter the chemical nature of the scaffold.
Oxidation: A notable oxidation reaction is the direct hydroxylation of 2-aryloxybenzamide derivatives using iodosylbenzene (PhIO) as the oxidant. scilit.comusp.org This metal-free reaction allows for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from their 2-aryloxy counterparts. scilit.comusp.org The reaction proceeds efficiently in trifluoroacetic acid at room temperature, providing a valuable method for introducing a hydroxyl group at a specific position, which can serve as a handle for further functionalization. usp.org
Reduction: The amide functional group within the this compound scaffold is amenable to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding benzylamine. Alternatively, careful selection of reagents could potentially lead to the partial reduction to a benzyl (B1604629) alcohol. These transformations provide access to different classes of compounds, expanding the chemical space accessible from the parent benzamide.
Substitution: Substitution reactions can be performed on various parts of the scaffold. For example, in the synthesis of analogues of Roflumilast (B1684550), which contains a 4-(difluoromethoxy)benzamide (B3104409) core, substitutions are often made on the N-aryl group. The synthesis of Roflumilast related compounds demonstrates the possibility of introducing different halogens, such as bromine, onto the pyridine (B92270) ring attached to the amide nitrogen. usp.org This highlights the ability to fine-tune the electronic and steric properties of the molecule through targeted substitution reactions.
Table 2: Examples of Functional Group Interconversions
| Transformation | Substrate Type | Reagents/Conditions | Product Type | Reference |
| Oxidation | 2-Aryloxybenzamide | PhIO, Trifluoroacetic Acid | 2-(4-Hydroxyphenoxy)benzamide | scilit.comusp.org |
| Reduction | Benzamide | LiAlH₄ | Benzylamine | General Reaction |
| Substitution | N-(Dichloropyridin-4-yl)benzamide | N/A (via synthesis) | N-(Bromo-chloropyridin-4-yl)benzamide | usp.org |
Strategies for Incorporation into Fused Heterocyclic Systems
The this compound scaffold can be elaborated into more complex, fused heterocyclic systems, which are prevalent in medicinal chemistry.
Benzimidazoles are a prominent class of heterocycles. A primary strategy for their synthesis involves the condensation of an o-phenylenediamine (B120857) (1,2-diaminobenzene) with a carboxylic acid or its equivalent. acs.org To incorporate the this compound motif, one could start with a pre-functionalized 4-(difluoromethoxy)benzene-1,2-diamine. nih.govusp.org This diamine can be reacted with various aldehydes, catalyzed by acids (like p-toluenesulfonic acid) or metals, to yield 2-substituted benzimidazoles. acs.org
Alternatively, a silver-catalyzed tandem condensation reaction provides a route to 2-(phenylsulphinyl)-1H-benzo[d]imidazole derivatives from benzene-1,2-diamines, formaldehyde (B43269), and substituted benzenethiols. nih.gov This methodology could be adapted using a difluoromethoxy-substituted diamine to generate the corresponding advanced benzimidazole derivatives under mild conditions. nih.gov
Oxazole (B20620) Derivatives: Fused oxazole systems, such as benzoxazoles, can be synthesized from the this compound scaffold. A common method involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. A 2-(difluoromethoxy)benzoyl chloride, derived from the corresponding benzoic acid, could be reacted with a substituted 2-aminophenol to trigger a cyclization/dehydration cascade, yielding a 2-substituted benzoxazole. A silver-catalyzed tandem reaction of 2-aminophenols with formaldehyde and thiols also provides a route to 2-(phenylsulphinyl)benzo[d]oxazole derivatives, which could be adapted for difluoromethoxy-containing analogues. nih.gov
Thiazole (B1198619) Derivatives: The synthesis of thiazole derivatives often proceeds via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. To utilize the this compound scaffold, the amide group would first need to be converted to the corresponding thiobenzamide (B147508). This can be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. The resulting 2-(difluoromethoxy)thiobenzamide can then serve as the key building block in the Hantzsch reaction to form the desired 2-substituted thiazole ring. Another method involves the reaction of a thiobenzamide with ethyl bromopyruvate to yield thiazole derivatives through intermolecular cyclization.
Pyrimidine (B1678525) and Pyrazolyl Derivatives
The synthesis of pyrimidine and pyrazolyl derivatives directly from this compound is not extensively documented in publicly available scientific literature. However, the general principles of heterocyclic synthesis can be applied to conceptualize potential synthetic pathways. The construction of pyrimidine and pyrazole (B372694) rings typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a suitable binucleophilic reagent.
For instance, the synthesis of pyrimidine derivatives often utilizes the reaction of a β-dicarbonyl compound with an amidine or urea. google.comgsconlinepress.com Theoretically, a derivative of 2-(difluoromethoxy)benzoic acid could be functionalized to incorporate a β-dicarbonyl moiety, which could then undergo cyclization.
Similarly, pyrazole synthesis frequently relies on the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. researchgate.netchim.itnih.gov A hypothetical route could involve the modification of the 2-(difluoromethoxy)benzoyl scaffold to introduce the necessary dicarbonyl functionality for subsequent reaction with hydrazine.
While direct synthetic routes starting from this compound are not readily found, the incorporation of a difluoromethoxybenzoyl moiety into more complex heterocyclic systems is exemplified by the synthesis of Roflumilast, a phosphodiesterase-4 inhibitor. The key intermediate in its synthesis is 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. thieme-connect.comgoogle.comgoogle.comgoogle.comchemicalbook.comgoogleapis.comgoogle.com The synthesis of this intermediate involves several steps, starting from simpler precursors and introducing the difluoromethoxy group via reaction with a difluorocarbene source.
The following table outlines a general synthetic approach for a key difluoromethoxy-substituted benzoic acid intermediate, which can then be coupled with various amines, including those containing heterocyclic moieties.
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | 3-Fluoro-4-hydroxybenzaldehyde | Sodium chlorodifluoroacetate, Base (e.g., NaOH or KOH) | 3-Fluoro-4-(difluoromethoxy)benzaldehyde |
| 2 | 3-Fluoro-4-(difluoromethoxy)benzaldehyde | Cyclopropylmethanol, Base | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde |
| 3 | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | Oxidizing agent (e.g., Sodium chlorite, Sulfamic acid) | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid |
| 4 | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Activating agent (e.g., Thionyl chloride), Amine | N-substituted-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide |
This multi-step synthesis highlights the complexity of introducing the difluoromethoxy group and building up the final complex molecule.
Linker Design for Bifunctional Molecules (e.g., Proteolysis Targeting Chimeras (PROTACs))
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. sigmaaldrich.comnih.govmdpi.comresearchgate.netgoogle.com A PROTAC molecule is composed of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker that connects the two.
The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex between the POI and the E3 ligase. google.com The design of the linker is crucial for optimizing the biological activity and physicochemical properties of the PROTAC.
While there are no specific examples in the surveyed literature of PROTACs that utilize this compound as a core component, the principles of linker design would be applicable if this moiety were to be incorporated as part of a POI ligand. The design process for a PROTAC linker generally involves the following considerations:
Linker Length: The length of the linker must be optimized to allow for the proper orientation of the POI and E3 ligase to facilitate ubiquitin transfer. This is often determined empirically by synthesizing a library of PROTACs with varying linker lengths.
Linker Composition: The chemical nature of the linker affects the solubility, cell permeability, and metabolic stability of the PROTAC. Common linker motifs include alkyl chains, polyethylene (B3416737) glycol (PEG) chains, and more rigid structures like alkynes or cyclic moieties. google.com
Attachment Points: The points at which the linker is attached to the POI ligand and the E3 ligase ligand are critical. The linker should be connected at a position that does not disrupt the binding of the ligands to their respective proteins.
The general structure of a PROTAC and the role of the linker are depicted below:
| Component | Function |
| Warhead (POI Ligand) | Binds to the target protein intended for degradation. |
| Linker | Connects the warhead and the E3 ligase ligand, influencing ternary complex formation and overall properties. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., VHL, CRBN). |
Should a derivative of this compound be identified as a ligand for a protein of interest, it could be incorporated into a PROTAC by attaching a suitable linker to a position on the molecule that is solvent-exposed and does not interfere with its binding affinity. The other end of the linker would then be coupled to a known E3 ligase ligand to create the bifunctional degrader molecule.
Elucidation of Molecular Structure and Conformation Through Advanced Analytical Techniques
Spectroscopic Characterization Methods for Structural Confirmation
Spectroscopic techniques are indispensable for verifying the molecular structure of newly synthesized compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) collectively offer unambiguous evidence for the atomic connectivity and elemental composition of 2-(Difluoromethoxy)benzamide.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Solid-State NMR)
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. While specific experimental data for this compound is not widely published, the expected spectral features can be reliably predicted based on the analysis of structurally related benzamides and organofluorine compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amide protons, and the unique proton of the difluoromethoxy group. The aromatic region would likely show a complex multiplet pattern due to the ortho-substitution. The amide protons may appear as a broad singlet, and its chemical shift could be solvent-dependent. A key feature would be the triplet signal for the -OCHF₂ proton, arising from coupling to the two fluorine atoms. The presence of ortho-substituents in benzamides can lead to the existence of rotamers, which may result in the broadening of NMR signals at room temperature.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further structural confirmation. The carbonyl carbon of the amide group is expected to resonate at a characteristic downfield chemical shift. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the electron-withdrawing difluoromethoxy group. The carbon of the difluoromethoxy group would exhibit a triplet due to one-bond coupling with the two fluorine atoms.
Solid-State NMR Spectroscopy: In the solid state, NMR spectroscopy can provide insights into the molecular conformation and packing. For fluorinated compounds, ¹⁹F solid-state NMR is particularly informative. nih.gov It can be used to probe the local environment of the fluorine atoms and identify the presence of different crystalline forms or polymorphs. nih.gov Solid-state NMR studies on fluorinated steroids have demonstrated that the introduction of fluorine can lead to distinct steroidal ring conformations compared to their non-fluorinated analogs. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -C=O | - | ~168 | - |
| Ar-C (substituted) | - | ~150 (C-O), ~135 (C-C=O) | - |
| Ar-H | ~7.2 - 8.0 | ~120 - 132 | Multiplets |
| -NH₂ | ~7.5 (broad) | - | Broad Singlet |
| -OCHF₂ | ~6.5 | ~115 | Triplet (¹H), Triplet (¹³C) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amide and difluoromethoxy groups, as well as for the aromatic ring.
The N-H stretching vibrations of the primary amide are anticipated to appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is expected to be a strong absorption around 1650 cm⁻¹. The N-H bending vibration (Amide II band) typically appears around 1600 cm⁻¹. The C-F stretching vibrations of the difluoromethoxy group are expected to be strong and appear in the region of 1200-1000 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would be in the 1600-1450 cm⁻¹ region.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (-NH₂) | N-H Stretch | 3400-3200 | Medium |
| Amide (-C=O) | C=O Stretch (Amide I) | ~1650 | Strong |
| Amide (-NH₂) | N-H Bend (Amide II) | ~1600 | Medium |
| Difluoromethoxy (-OCHF₂) | C-F Stretch | 1200-1000 | Strong |
| Aromatic Ring | C-H Stretch | >3000 | Medium |
| Aromatic Ring | C=C Stretch | 1600-1450 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Abundance Analysis
HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₈H₇F₂NO₂), the high-resolution mass spectrum would show a molecular ion peak with a mass-to-charge ratio (m/z) that corresponds to its exact mass. The isotopic abundance pattern would further confirm the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, the mass spectrum of the related compound 2,6-difluorobenzamide (B103285) shows a prominent molecular ion peak. nist.gov For this compound, characteristic fragmentation could involve the loss of the difluoromethoxy group or cleavage of the amide bond. High-resolution mass spectrometry can be a powerful tool for elucidating the structure of polyfluorinated compounds. nih.gov
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₈H₇F₂NO₂ | 187.0445 |
| [M+H]⁺ | C₈H₈F₂NO₂ | 188.0523 |
| [M+Na]⁺ | C₈H₇F₂NNaO₂ | 210.0342 |
Solid-State Structural Analysis
While spectroscopic methods provide information about molecular structure in solution, solid-state analysis, particularly X-ray crystallography, reveals the precise three-dimensional arrangement of atoms in a crystalline solid.
X-ray Crystallography for Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the molecular geometry and crystal packing of a compound. Although a crystal structure for this compound is not publicly available, analysis of related fluorinated benzamides provides significant insight into its likely solid-state conformation. mdpi.com The crystal structures of fluorinated benzamides often exhibit extensive hydrogen bonding networks and specific packing motifs. mdpi.com For example, N-(2,3-difluorophenyl)-2-fluorobenzamide crystallizes with the amide group oriented out of the plane of the aromatic rings. mdpi.com
The crystal packing of 2-alkoxybenzamides has been studied, revealing that subtle changes in the alkoxy group can lead to differences in the packing arrangement. researchgate.net In the solid state, this compound is expected to form intermolecular hydrogen bonds between the amide groups of adjacent molecules, leading to the formation of dimers or extended chains.
The conformation of this compound is largely defined by the dihedral angles between the aromatic ring, the amide group, and the difluoromethoxy substituent. In related ortho-substituted benzamides, steric hindrance often forces the amide group to be twisted out of the plane of the aromatic ring. For example, in 2-fluoro-N-(4-methoxyphenyl)benzamide, the two aromatic rings are inclined with respect to the amide portion of the molecule. researchgate.net
The conformation of the difluoromethoxy group relative to the aromatic ring is also of interest. Studies on chalcone (B49325) isomers have shown that the position of substituents on the aromatic ring significantly influences the conformational equilibrium. ufms.br For this compound, it is expected that the C-O-C-H and O-C-C-C dihedral angles will adopt a conformation that minimizes steric interactions.
Table 4: Expected Dihedral Angles in the Solid-State Structure of this compound
| Dihedral Angle | Atoms Defining the Angle | Expected Value (°) | Comment |
|---|---|---|---|
| Amide Twist | O=C-C-C (aromatic) | 20-40 | Non-planar arrangement due to steric hindrance. |
| Methoxy (B1213986) Conformation | C(aromatic)-C-O-C | 0 or 180 (anti or syn) | The preferred conformation will minimize steric clashes. |
Identification of Hydrogen Bonding Networks and Supramolecular Interactions
The molecular structure of this compound, featuring a primary amide group and a difluoromethoxy substituent, allows for the formation of a variety of intermolecular interactions that dictate its crystal packing. The primary amide group is a classic hydrogen bond donor (-NH₂) and acceptor (C=O), which typically leads to the formation of robust supramolecular synthons.
In a related complex molecule, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide, the crystal structure reveals N-H···O hydrogen bonds forming zigzag chains. nih.gov These chains are further interconnected by C-H···N and C-H···F hydrogen bonds, creating layered structures. This suggests that for this compound, a similar hierarchical arrangement of interactions can be expected, with strong amide-amide hydrogen bonds forming the primary structural framework, which is then modulated by weaker C-H···F and potentially π-π stacking interactions involving the aromatic ring.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
The major contributions to the Hirshfeld surface for this related molecule are from H···H contacts, which is typical for organic molecules. nih.gov Significantly, contacts involving fluorine atoms (F···H/H···F) also represent a substantial portion of the interactions, highlighting the importance of the difluoromethoxy group in directing the crystal packing. nih.gov
Table 1: Illustrative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of a Related Difluoromethoxy Benzamide (B126) Derivative nih.gov
| Intermolecular Contact Type | Percentage Contribution (%) |
| H···H | 39.7 |
| F···H/H···F | 19.2 |
| C···H/H···C | 16.6 |
| O···H/H···O | 14.0 |
| N···H/H···N | 6.8 |
This data is for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide and is presented for illustrative purposes.
This quantitative breakdown underscores the complex interplay of strong and weak interactions in the solid state of such fluorinated aromatic amides.
Variable Temperature Powder X-ray Diffraction Studies
Variable Temperature Powder X-ray Diffraction (VT-PXRD) is an essential technique for characterizing the solid-state properties of crystalline materials as a function of temperature. This method is particularly valuable for identifying polymorphism, studying phase transitions, and assessing the thermal stability of pharmaceutical compounds. researchgate.netnih.govesrf.frnih.govrigaku.com
For a compound like this compound, VT-PXRD studies would be instrumental in:
Identifying Polymorphs: Many benzamide derivatives are known to exhibit polymorphism, where different crystal forms can have distinct physical properties. researchgate.netesrf.fr VT-PXRD can be used to screen for new polymorphic forms that may appear upon heating or cooling and to determine the temperature ranges over which each form is stable.
Monitoring Phase Transitions: The technique allows for the in-situ monitoring of solid-state phase transformations. nih.govnih.gov For instance, if a metastable form of this compound exists, VT-PXRD could track its conversion to a more stable form at elevated temperatures, providing crucial kinetic and thermodynamic information.
Assessing Thermal Stability: By observing changes in the diffraction pattern upon heating, the thermal stability of the crystal lattice can be determined. The disappearance of diffraction peaks can indicate melting or decomposition.
For example, studies on other aromatic carboxamides have used VT-PXRD to monitor the formation of cocrystals and to identify undesirable phase transitions at elevated temperatures. nih.gov Such an analysis would be critical in the development of this compound to ensure the stability and consistency of its solid form.
Advanced Separation and Characterization Techniques
The robust analysis of this compound and its potential isomers or related impurities requires high-resolution separation and sensitive detection methods. Modern analytical techniques provide the necessary capabilities for comprehensive characterization.
Ultra-Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry
Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) is a powerful analytical tool for the separation, identification, and quantification of small organic molecules. The use of sub-2 µm particle columns in UPLC allows for higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net
A UPLC-MS/MS method for the analysis of this compound would typically involve:
Chromatographic Separation: A reversed-phase column (e.g., C18) would likely be used for separation. The mobile phase would consist of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol), run under a gradient elution program to ensure good peak shape and resolution from any potential impurities or isomers.
Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS), such as a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF), would be used for detection. Electrospray ionization (ESI) in positive ion mode would likely be employed to generate the protonated molecule [M+H]⁺. Subsequent fragmentation of this precursor ion would produce a characteristic product ion spectrum, allowing for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).
This technique is widely applied for the analysis of various benzamide derivatives and other pharmaceuticals in complex matrices. frontiersin.orgnih.gov
Ion Mobility Spectrometry (IMS) for Isomer Discrimination and Collisional Cross Section Determination
Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that distinguishes ions based on their size, shape, and charge. youtube.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomers that may not be separable by chromatography or mass spectrometry alone.
For this compound, IMS-MS could be applied to:
Isomer Discrimination: Positional isomers of this compound, such as 3-(Difluoromethoxy)benzamide and 4-(Difluoromethoxy)benzamide (B3104409), would have the same exact mass but potentially different three-dimensional shapes. IMS could separate these isomers based on their different drift times through a gas-filled cell, allowing for their unambiguous identification.
Collisional Cross Section (CCS) Determination: The drift time of an ion in an IMS cell can be used to calculate its rotationally averaged collision cross section (CCS), which is a robust and characteristic physicochemical property of the ion. acs.orgnih.govresearchgate.net The CCS value provides information about the ion's size and shape in the gas phase and can be used as an additional parameter for compound identification. acs.orgnih.gov Extensive databases of CCS values for various small molecules are being developed, which can aid in the confident identification of unknown compounds. nih.govnih.gov
Role of 2 Difluoromethoxy Benzamide in Chemical Research Applications
Building Block for the Synthesis of Complex Organic Molecules
The 2-(Difluoromethoxy)benzamide moiety is a key structural unit in the synthesis of more complex and biologically active molecules. The presence of the difluoromethoxy group can significantly influence the physicochemical properties of a molecule, such as its metabolic stability and binding affinity, making it a desirable feature in drug design.
A notable example of its application is in the synthesis of Roflumilast (B1684550), a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD) nih.govnih.gov. While Roflumilast itself is a 4-(difluoromethoxy)benzamide (B3104409) derivative, its synthesis pathways often involve intermediates that highlight the utility of the difluoromethoxybenzamide scaffold. The synthesis underscores the importance of this structural motif in accessing complex pharmaceutical compounds rsc.org. The formal condensation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with 3,5-dichloropyridin-4-amine to form Roflumilast demonstrates the role of the difluoromethoxy-substituted benzoic acid, a close relative of the title compound, as a critical building block nih.gov.
Furthermore, the 2-difluoromethoxy substitution pattern has been explored in the synthesis of estratriene sulfamates, which are designed to improve the potency and in vivo stability of the drug candidate 2-methoxyestradiol (B1684026) (2ME2) mdpi.com. The synthesis of these complex steroidal structures begins with the difluoromethylation of a 2-hydroxy group on the estrone (B1671321) backbone, showcasing the strategic incorporation of the difluoromethoxy group to build intricate molecular architectures with potential therapeutic applications mdpi.com.
Scaffold for Ligand Design and Optimization Studies
The rigid structure of the benzamide (B126) group combined with the electronic properties of the difluoromethoxy substituent makes this compound an excellent scaffold for designing and optimizing ligands that can interact with biological targets with high specificity and affinity.
Structure-Activity Relationship (SAR) Studies at a Molecular Interaction Level
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. The this compound scaffold has been instrumental in such studies. For instance, in the development of inhibitors for the bacterial cell division protein FtsZ, the 2,6-difluorobenzamide (B103285) motif has been extensively studied nih.gov. While not a direct analogue, the principles derived from these studies are highly relevant. The fluorine atoms are known to engage in hydrophobic interactions within the allosteric binding site of the FtsZ protein, and their presence can induce a nonplanar conformation in the benzamide, which is favorable for binding nih.gov.
In the case of 2-difluoromethoxy-substituted estratriene sulfamates, SAR studies have revealed that while 2-difluoromethoxyestradiol was less potent than its methoxy (B1213986) counterpart (2ME2) in antiproliferative assays, its sulfamoylated derivatives were often more potent than the corresponding non-fluorinated analogues mdpi.com. This highlights the nuanced role of the difluoromethoxy group in molecular interactions, where its effects can be magnified or modulated by other functional groups within the molecule. The fluorinated bis-sulfamate derivative, for example, showed promising antiproliferative activity in MCF-7 breast cancer cells with a GI50 of 0.28 µM, compared to its non-fluorinated counterpart's GI50 of 0.52 µM koreascience.kr.
| Compound | Cell Line | GI50 (µM) |
| 2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate | MCF-7 | 0.28 |
| 2-Methoxyestradiol-3,17-O,O-bissulfamate (STX140) | MCF-7 | 0.52 |
Exploration of Allosteric Modulation
Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, offering a mechanism to fine-tune the protein's activity. The benzamide scaffold, particularly when fluorinated, has been a key pharmacophore in the discovery of allosteric inhibitors nih.gov.
The 2,6-difluorobenzamide nucleus is a well-established scaffold for the development of allosteric inhibitors of the bacterial protein FtsZ nih.gov. These inhibitors bind to an allosteric pocket, disrupting the protein's function in cell division. The fluorine atoms play a crucial role in the binding by forming hydrophobic interactions with the allosteric site nih.gov. The conformational effects induced by the fluorine atoms can also make it easier for the ligand to adopt the active conformation required for binding nih.gov. This principle of using fluorinated benzamides to explore allosteric modulation is a cornerstone of research in this area and is directly applicable to derivatives like this compound.
Intermediate in the Synthesis of Advanced Materials (e.g., Dye-Sensitizing Solar Cells)
Probes for Biochemical Target Identification Methodologies (Focus on Chemical Interaction)
Chemical probes are small molecules used to study and identify biological targets. While the benzamide scaffold is utilized in the design of such probes, for instance, in the development of photoreactive probes for histone deacetylases (HDACs), specific examples commencing from this compound are not detailed in the available research nih.gov. The design of these probes often involves incorporating photoreactive groups and reporter tags onto a scaffold that has an affinity for the target protein nih.govnih.gov. The principles of using a benzamide core for such applications are established, but the specific application of the 2-(difluoromethoxy) variant in this context is not explicitly documented.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of fluorinated organic molecules often presents challenges related to the introduction of fluorine-containing functional groups. While classical methods for the synthesis of benzamides, such as the reaction of an acid chloride with an amine, are established, future efforts will likely focus on developing more efficient, sustainable, and scalable routes to 2-(Difluoromethoxy)benzamide and its analogues.
Emerging synthetic strategies may include:
Catalytic Approaches: The development of novel catalysts could enable the direct and selective difluoromethoxylation of 2-hydroxybenzamide or related precursors, potentially offering a more atom-economical process.
Flow Chemistry: Continuous flow synthesis presents an opportunity for improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. researchgate.net Implementing flow technology for the synthesis of this compound could lead to higher yields and purity.
Green Chemistry Principles: Future synthetic designs will increasingly incorporate principles of green chemistry, such as the use of environmentally benign solvents and reagents, and minimizing waste generation. rsc.orgmdpi.com For instance, methods that avoid harsh halogenating agents or utilize water as a solvent are of high interest. google.com
Novel Precursors: Investigation into alternative starting materials, beyond 2-(difluoromethoxy)benzoic acid, could open up new synthetic pathways. This might involve late-stage functionalization of more complex benzamide-containing molecules.
| Potential Synthetic Strategy | Key Advantages | Relevant Precursors |
| Catalytic Difluoromethoxylation | High efficiency, selectivity, atom economy | 2-Hydroxybenzamide, 2-Aminobenzoic acid derivatives |
| Continuous Flow Synthesis | Improved safety, scalability, and process control researchgate.net | 2-(Difluoromethoxy)benzoic acid, Ammonia (B1221849)/amine source |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields mdpi.com | o-Phenylenediamine (B120857) derivatives and aldehydes rsc.orgmdpi.com |
| Electrochemical Synthesis | Mild reaction conditions, avoids stoichiometric reagents researchgate.net | N-acylsulfonamides or related structures researchgate.net |
Advanced Computational Approaches for Structure-Function Relationships
Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules and predicting their behavior, thereby guiding experimental research. For this compound, advanced computational methods can offer deep insights into its structure-function relationships.
Key computational approaches to be explored include:
Density Functional Theory (DFT): DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound. nih.govresearchgate.net This information is crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.
Molecular Electrostatic Potential (MEP): MEP mapping can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack and highlighting areas involved in intermolecular interactions like hydrogen bonding. nih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in determining the molecule's chemical reactivity, kinetic stability, and electronic transition properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, QSAR studies can be performed on a series of this compound derivatives to build models that correlate structural features with specific activities. nih.gov
| Computational Method | Predicted Properties | Potential Application |
| Density Functional Theory (DFT) | Molecular geometry, bond lengths/angles, vibrational spectra nih.govresearchgate.net | Understanding conformational stability and spectroscopic signature. |
| Molecular Electrostatic Potential (MEP) | Electron density distribution, reactive sites nih.gov | Predicting intermolecular interactions and chemical reactivity. |
| HOMO-LUMO Analysis | Energy gap, chemical hardness/softness, electrophilicity index nih.gov | Assessing kinetic stability and potential for charge transfer. |
| Molecular Docking | Binding affinity and interactions with biological targets mdpi.comnih.gov | Guiding the design of derivatives with potential therapeutic activity. |
Exploration of New Derivatization Chemistries for Diverse Research Applications
The functional groups of this compound—the amide and the aromatic ring—provide versatile handles for chemical modification. Exploring new derivatization chemistries is a promising avenue for creating a library of novel compounds with tailored properties for various applications in materials science, agrochemistry, and medicinal chemistry.
Future derivatization strategies could focus on:
N-Substitution: The amide nitrogen can be substituted with a wide range of alkyl, aryl, or heterocyclic groups to modulate properties such as solubility, lipophilicity, and biological activity. nih.govmdpi.com
Aromatic Ring Functionalization: The benzene (B151609) ring can undergo electrophilic substitution reactions to introduce additional functional groups (e.g., nitro, halogen, alkyl groups), further tuning the electronic properties of the molecule.
Coupling to Other Scaffolds: The benzamide (B126) moiety can be linked to other pharmacologically active scaffolds or functional materials to create hybrid molecules with novel or enhanced properties. nih.gov This approach is common in drug discovery to develop compounds with dual modes of action or improved pharmacokinetic profiles. researchgate.net
| Derivatization Site | Potential Modifying Groups | Objective/Application |
| Amide Nitrogen (N-H) | Alkyl chains, (hetero)aryl rings, polyethylene (B3416737) glycol (PEG) chains science.gov | Modulate solubility, lipophilicity, and pharmacokinetic properties. |
| Aromatic Ring (C-H) | Halogens (Cl, Br), Nitro (NO2), Amino (NH2), Hydroxyl (OH) | Tune electronic properties, create new interaction sites. |
| Amide Carbonyl (C=O) | Conversion to thioamide or other bioisosteres | Alter hydrogen bonding capacity and metabolic stability. |
| Linkage to other molecules | Bioactive heterocycles (e.g., benzimidazole), fluorescent tags nih.gov | Create probes for biological imaging or hybrid drugs with enhanced activity. |
Q & A
Q. What are the established synthetic routes for 2-(Difluoromethoxy)benzamide?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1 : Start with halogenated benzoic acid derivatives (e.g., 5-bromo-2-chlorobenzoic acid) and react with difluoromethoxy-containing amines or alcohols under basic conditions (e.g., NaOH or KtBuO) .
- Step 2 : Purify intermediates via column chromatography or recrystallization.
- Step 3 : Final oxidation or coupling reactions to form the benzamide backbone, as seen in analogous compounds (e.g., pantoprazole synthesis via oxidation of sulfides to sulfoxides) .
Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-oxidation byproducts .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to confirm substituent positions and fluorine integration .
- LC-MS for molecular weight validation and purity assessment (>95% by HPLC with UV detection at 254 nm) .
- Melting Point Analysis to verify crystalline stability (e.g., typical range: 120–150°C for similar benzamides) .
Data Interpretation : Compare spectral data with computational models (e.g., DFT calculations) to resolve structural ambiguities .
Q. How should researchers handle stability and storage of this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- Handling : Use glove boxes for hygroscopic intermediates and avoid prolonged exposure to moisture .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., sulfone formation via over-oxidation) .
Advanced Research Questions
Q. What are the primary biological targets and mechanisms of action of this compound in experimental models?
- Methodological Answer :
- Target Identification : Use radiolabeled analogs (e.g., fluorine-18 for PET imaging) to study binding to sigma-2 receptors in tumor models, as demonstrated for related benzamides .
- Mechanistic Studies : Perform competitive binding assays (IC50 determinations) and functional assays (e.g., enzyme inhibition kinetics) to differentiate activity from sigma-1 receptors or off-target effects .
Q. How can researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify biphasic effects or non-linear pharmacokinetics .
- Selectivity Profiling : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity versus polypharmacology .
- Meta-Analysis : Cross-reference bioactivity data across assays (e.g., in vitro vs. ex vivo tumor models) to resolve discrepancies .
Q. What methodological considerations are critical when comparing in vitro and in vivo efficacy of this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration .
- In Vivo Validation : Use orthotopic tumor models (e.g., EMT-6 allografts in mice) with biodistribution studies to correlate target engagement and efficacy .
Data Table :
| Parameter | In Vitro (IC50) | In Vivo (ED50) |
|---|---|---|
| Tumor Growth | 5 µM | 10 mg/kg |
| Receptor Binding | 2 nM | N/A |
Q. How can structural modifications optimize the pharmacological profile of this compound?
- Methodological Answer :
- SAR Studies : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the para position to enhance metabolic stability .
- Fluorine Scanning : Replace difluoromethoxy with fluorinated alkoxy groups (e.g., 2-fluoroethoxy) to improve blood-brain barrier penetration .
Key Finding : Derivatives with 5-iodo substitutions show 3× higher tumor uptake in PET imaging .
Q. What strategies are effective in controlling impurities during large-scale synthesis of this compound?
- Methodological Answer :
- Process Optimization : Use HPLC-DAD/ELSD to monitor intermediates and limit sulfone impurities (<0.1% w/w) during oxidation steps .
- Crystallization Control : Adjust solvent polarity (e.g., ethanol/water mixtures) to isolate high-purity crystals (≥99.5%) .
Q. What advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- X-Ray Crystallography : Resolve stereochemical uncertainties (e.g., amide bond geometry) .
- Dynamic NMR : Analyze rotational barriers of the difluoromethoxy group in solution .
Q. What emerging applications exist for this compound in molecular imaging?
- Methodological Answer :
- PET Tracers : Develop fluorine-18-labeled analogs for real-time imaging of tumor receptor density .
- Theranostic Hybrids : Conjugate with near-infrared dyes for intraoperative fluorescence-guided surgery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
